molecular formula C10H12BrNO B1530153 4-bromo-N-ethyl-2-methylbenzamide CAS No. 1146157-77-8

4-bromo-N-ethyl-2-methylbenzamide

Cat. No.: B1530153
CAS No.: 1146157-77-8
M. Wt: 242.11 g/mol
InChI Key: NYIIAMGYBIJNPA-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-2-methylbenzamide is an organic compound with the molecular formula C10H12BrNO. It is a brominated derivative of N-ethyl-2-methylbenzamide, featuring a bromine atom at the 4-position of the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethyl-2-methylbenzamide typically involves the bromination of N-ethyl-2-methylbenzamide. The reaction can be carried out using bromine (Br2) in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors, depending on the production requirements. The use of automated systems and advanced control technologies can help optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted benzamides or other derivatives.

Scientific Research Applications

4-Bromo-N-ethyl-2-methylbenzamide has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its effects on biological systems and pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

4-Bromo-N-ethyl-2-methylbenzamide can be compared with other similar compounds, such as 4-chloro-N-ethyl-2-methylbenzamide and 4-bromo-N-methyl-2-methylbenzamide. These compounds share structural similarities but differ in the nature of the substituents on the benzene ring. The presence of different halogens (chlorine or bromine) and alkyl groups (ethyl or methyl) can influence their chemical properties and reactivity.

Comparison with Similar Compounds

  • 4-chloro-N-ethyl-2-methylbenzamide

  • 4-bromo-N-methyl-2-methylbenzamide

  • 4-iodo-N-ethyl-2-methylbenzamide

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Biological Activity

4-Bromo-N-ethyl-2-methylbenzamide is a brominated aromatic compound that has garnered attention for its potential biological activities, particularly in the realm of therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and research findings related to its pharmacological effects.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 228.09 g/mol
  • Functional Groups : The compound features an amide functional group, a bromine atom at the para position of the benzene ring, an ethyl group attached to the nitrogen atom, and a methyl group at the ortho position relative to the amide.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC10H12BrN
Molecular Weight228.09 g/mol
SolubilitySoluble in organic solvents
StabilityStable under various conditions

Therapeutic Potential

Research indicates that this compound and its derivatives may exhibit significant anti-inflammatory and anti-cancer properties. Compounds with similar structural features have been shown to selectively inhibit certain kinases, which are critical in the proliferation of cancer cells. This inhibition could potentially lead to decreased cell growth in various cancer cell lines.

Case Study: Kinase Inhibition

A study investigating the kinase inhibition properties of bromo-substituted benzamides found that this compound demonstrated promising results in inhibiting specific kinases associated with cancer proliferation. The findings suggested that this compound could serve as a lead structure for developing novel anti-cancer agents.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to biological targets such as enzymes or receptors. Preliminary data suggest that it may effectively inhibit certain kinases, which is crucial for understanding its potential therapeutic mechanisms.

Comparison with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesSimilarity Index
4-Bromo-N-methylbenzamideBromine at para position; methyl substitution0.94
N-Benzyl-4-bromo-3-methylbenzamideBenzyl group instead of ethyl; methyl substitution0.92
6-Bromo-N-methyl-2-naphthamideBromine at different position; naphthalene structure0.91
2-(4-Bromobenzyl)isoindoline-1,3-dioneIsoindoline structure; different functional groups0.89

The structural arrangement and substituents on the benzene ring contribute to its distinct biological activities compared to other similar compounds.

In Vitro Studies

In vitro studies have demonstrated that derivatives of bromo-substituted benzamides can significantly reduce cell proliferation in various cancer cell lines. For instance, one study reported that a related compound exhibited an IC50 value of approximately 0.5μM0.5\,\mu M against breast cancer cells, indicating potent anti-cancer activity .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Research has indicated that modifications to enhance solubility and metabolic stability can improve efficacy without introducing significant cytotoxicity .

Table 2: Pharmacokinetic Data

ParameterValue
Aqueous SolubilityModerate (5–14 μM)
Metabolic StabilityModerate (human CL int 42–46 μL/min/mg)

Properties

IUPAC Name

4-bromo-N-ethyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-3-12-10(13)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIIAMGYBIJNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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